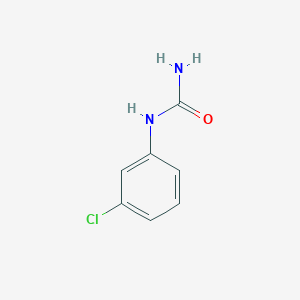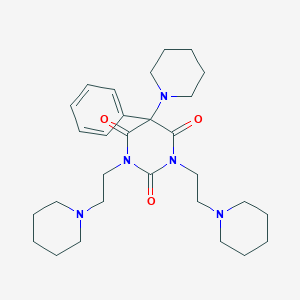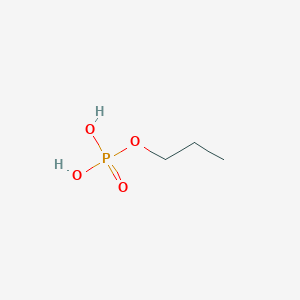![molecular formula C7H7N3O B155116 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1618-37-7](/img/structure/B155116.png)
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
“5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . These compounds have been the subject of considerable interest due to their synthetic and effective biological importance .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Scientific Research Applications
Antiradiation Compounds
The compound is part of the Pyrrolo [2,3-d]Pyrimidines family, which has been studied for its potential as antiradiation compounds .
Antitumor Activity
Pyrrolo [2,3-d]pyrimidines, including this compound, have shown pronounced cytotoxic activity, making them of interest in the development of antitumor drugs .
Antimicrobial Activity
These compounds have also been reported to possess significant antimicrobial activity , which could be useful in the development of new antibiotics.
Antiangiogenic Activity
Pyrrolo [2,3-d]pyrimidines have been reported to have antiangiogenic activities . This could make them useful in treating diseases where inhibition of angiogenesis is beneficial, such as cancer.
Anti-Inflammatory and Analgesic Activity
Compounds of this class have been reported to exhibit anti-inflammatory and analgesic activities , which could make them useful in the development of new pain relief medications.
Hypotensive Activity
Pyrrolo [2,3-d]pyrimidines have been reported to have hypotensive activities , which could make them useful in the treatment of high blood pressure.
Antihistaminic Activity
These compounds have been reported to have antihistaminic activities , which could make them useful in the treatment of allergies.
Biomarkers for PRMT5 Inhibitor Treatment
4-Methyl-7H-pyrrolo [2,3-d]pyrimidine can be used as biomarkers to identify patients that might potentially be responsive to PRMT5 inhibitor treatment .
properties
IUPAC Name |
5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRTPPPJWUZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622487 | |
| Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
1618-37-7 | |
| Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the new synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one described in the research paper?
A1: The research paper [] presents a novel, one-pot synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one that offers several advantages over previous methods. The key improvement is the avoidance of large excesses of Raney nickel, a catalyst commonly used in previous syntheses. This new method utilizes an acyl-protected aminoacetone reacted with cyanoacetamide, ultimately leading to the desired product in a 60% overall yield. This approach is considered more environmentally friendly and potentially more cost-effective due to the reduced use of specialized reagents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)







